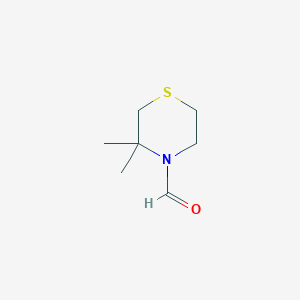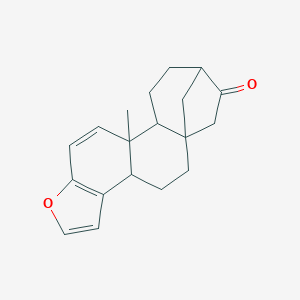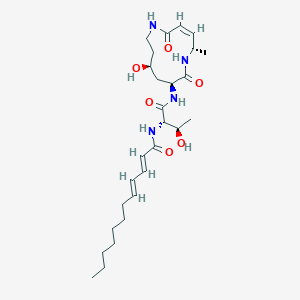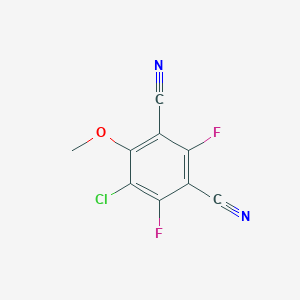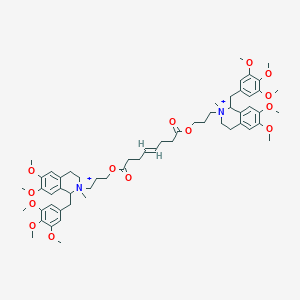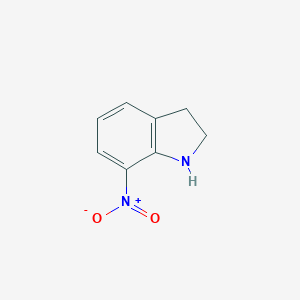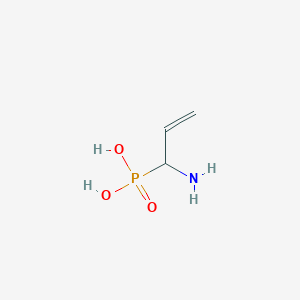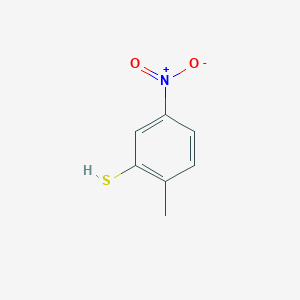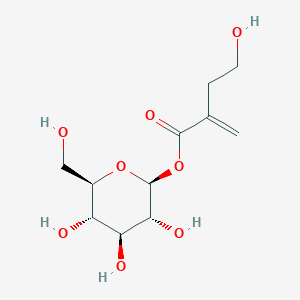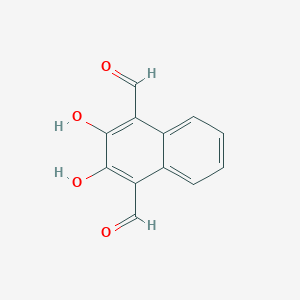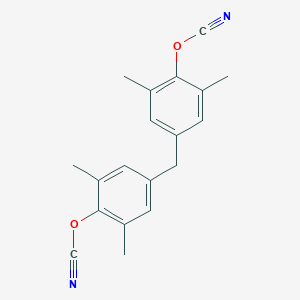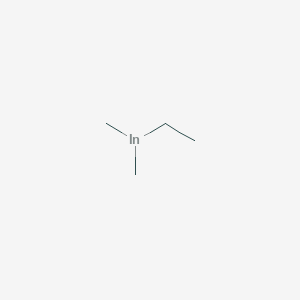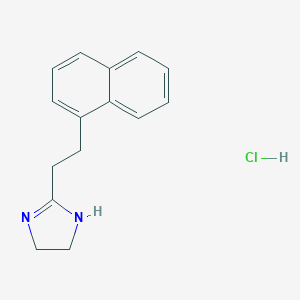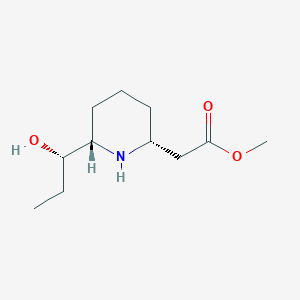
Dihydropalustramic acid methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydropalustramic acid methyl (DHPM) is a natural product isolated from the marine bacterium Pseudoalteromonas sp. SANK 73390. It has gained significant attention in recent years due to its potential therapeutic applications in various fields of medicine. DHPM is a member of the palustramic acid family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of Dihydropalustramic acid methyl is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase. It may also induce apoptosis (programmed cell death) in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
Dihydropalustramic acid methyl has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the expression of certain genes involved in cancer cell proliferation and survival. Furthermore, Dihydropalustramic acid methyl has been shown to inhibit the growth of bacterial biofilms, which are a major cause of antibiotic resistance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Dihydropalustramic acid methyl in lab experiments is its diverse biological activities. It can be used in various fields of medicine, including oncology, virology, and microbiology. However, its low yield from the bacterial culture makes its synthesis challenging. Furthermore, the high cost of purification and synthesis may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on Dihydropalustramic acid methyl. One of the potential areas of research is the development of Dihydropalustramic acid methyl-based anticancer drugs. Another area of research is the exploration of its antiviral activity against emerging viral diseases, such as COVID-19. Furthermore, the study of its antibacterial activity against antibiotic-resistant bacteria is also an important area of research. The synthesis of Dihydropalustramic acid methyl analogs with improved biological activity and pharmacokinetic properties is also an area of interest for future research.
Conclusion:
Dihydropalustramic acid methyl (Dihydropalustramic acid methyl) is a natural product with diverse biological activities. It has shown promising results in various scientific research applications, including oncology, virology, and microbiology. The mechanism of action of Dihydropalustramic acid methyl is not fully understood, but it may inhibit the activity of certain enzymes and induce apoptosis in cancer cells. There are several future directions for the research on Dihydropalustramic acid methyl, including the development of Dihydropalustramic acid methyl-based anticancer drugs and the exploration of its antiviral and antibacterial activity.
Synthesemethoden
The synthesis of Dihydropalustramic acid methyl involves the extraction of the compound from the bacterial culture of Pseudoalteromonas sp. SANK 73390. The extraction process is followed by purification using various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC). The yield of Dihydropalustramic acid methyl from the bacterial culture is relatively low, which makes its synthesis challenging.
Wissenschaftliche Forschungsanwendungen
Dihydropalustramic acid methyl has shown promising results in various scientific research applications. It has been studied extensively for its anticancer, antiviral, and antibacterial properties. Dihydropalustramic acid methyl has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to possess antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Furthermore, Dihydropalustramic acid methyl has exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.
Eigenschaften
CAS-Nummer |
19641-15-7 |
|---|---|
Produktname |
Dihydropalustramic acid methyl |
Molekularformel |
C11H21NO3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
methyl 2-[(2R,6S)-6-[(1S)-1-hydroxypropyl]piperidin-2-yl]acetate |
InChI |
InChI=1S/C11H21NO3/c1-3-10(13)9-6-4-5-8(12-9)7-11(14)15-2/h8-10,12-13H,3-7H2,1-2H3/t8-,9+,10+/m1/s1 |
InChI-Schlüssel |
MOBILEMJRUBQHJ-UTLUCORTSA-N |
Isomerische SMILES |
CC[C@@H]([C@@H]1CCC[C@@H](N1)CC(=O)OC)O |
SMILES |
CCC(C1CCCC(N1)CC(=O)OC)O |
Kanonische SMILES |
CCC(C1CCCC(N1)CC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



